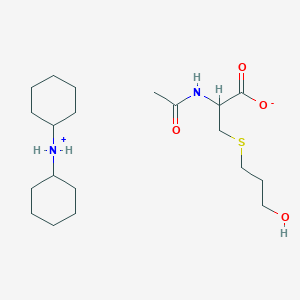
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt is a compound with the molecular formula C12H23N . C8H15NO4S and a molecular weight of 402.59 . It is a metabolite and is often used in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt involves the reaction of N-acetylcysteine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature of around 60-70°C . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistency and efficiency .
化学反应分析
Types of Reactions
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Acetyl-S-(3-hydroxypropyl)cysteine, such as its oxidized and reduced forms .
科学研究应用
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of mercapturic acids.
Biology: It is used in studies related to detoxification processes and the metabolism of xenobiotics.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of drugs.
Industry: It is used in the production of various biochemical reagents and standards.
作用机制
The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt involves its role as a metabolite in detoxification processes. It conjugates with xenobiotics to form mercapturic acids, which are then excreted from the body. This process involves the enzyme glutathione S-transferase, which catalyzes the conjugation reaction .
相似化合物的比较
Similar Compounds
N-Acetyl-S-(3-hydroxypropyl)cysteine-d3 dicyclohexylammonium: A deuterium-labeled version of the compound used in isotope-labeled studies.
N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine dicyclohexylammonium salt: A similar compound with a methyl group on the propyl chain.
Uniqueness
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt is unique due to its specific structure, which allows it to be used as a reference standard in various analytical and biochemical studies. Its ability to conjugate with xenobiotics makes it valuable in detoxification research .
属性
分子式 |
C₂₀H₃₈N₂O₄S |
|---|---|
分子量 |
402.59 |
同义词 |
S-(3-Hydroxypropyl)mercapturic Acid, HPMA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate](/img/structure/B1151498.png)
![[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate](/img/structure/B1151499.png)
